An In-depth Technical Guide to 1-Benzothiophene-5-carboxylic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Benzothiophene-5-carboxylic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzothiophene-5-carboxylic acid (CAS No: 2060-64-2) is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry and materials science. Its rigid benzothiophene scaffold, combined with the reactive carboxylic acid functionality, makes it a versatile building block for the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1] This document provides a comprehensive overview of the core chemical and physical properties of 1-Benzothiophene-5-carboxylic acid, detailed experimental protocols for its synthesis and characterization, and a summary of its applications in drug discovery and development.
Core Chemical & Physical Properties
1-Benzothiophene-5-carboxylic acid is a white solid at room temperature, indicating a stable crystalline structure.[1] Its key identifiers and physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 1-benzothiophene-5-carboxylic acid | [2] |
| Synonyms | Benzo[b]thiophene-5-carboxylic acid | [2] |
| CAS Number | 2060-64-2 | [2] |
| Molecular Formula | C₉H₆O₂S | [2] |
| Molecular Weight | 178.21 g/mol | [1][2] |
| Appearance | White Solid | [1] |
| Melting Point | 207-211 °C | [1] |
| Boiling Point | 376.2 °C (at 760 mmHg) | |
| pKa (Predicted) | ~4.13 | [1] |
| InChIKey | SNBYTKLWZRHESA-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC2=C(C=CS2)C=C1C(=O)O | [2] |
Spectroscopic Profile
Spectroscopic analysis is critical for the structural confirmation of 1-Benzothiophene-5-carboxylic acid. The following table summarizes key expected spectral features.
| Technique | Key Features and Wavenumbers/Shifts |
| FTIR (KBr) | O-H Stretch (Carboxylic Acid): Broad absorption from 2500-3300 cm⁻¹ due to hydrogen bonding.[3] C=O Stretch (Carbonyl): Strong, sharp absorption near 1710 cm⁻¹.[3] Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹. C-O Stretch: Absorption in the 1210-1320 cm⁻¹ region. |
| ¹H NMR | -COOH Proton: Highly deshielded, broad singlet typically found in the 10-12 ppm region.[3] Aromatic Protons: Signals expected in the 7.0-8.5 ppm range, with splitting patterns determined by their positions on the bicyclic ring system. |
| ¹³C NMR | Carbonyl Carbon (-C=O): Deshielded signal in the 160-180 ppm range.[3][4] Aromatic Carbons: Multiple signals between 110-150 ppm. |
| Mass Spec. | Molecular Ion (M+): Expected at m/z ≈ 178.01. |
Chemical Reactivity and Applications
The chemical utility of 1-Benzothiophene-5-carboxylic acid stems from two primary regions of reactivity: the carboxylic acid group and the aromatic benzothiophene ring system. This dual reactivity makes it a valuable scaffold in drug discovery.[1][5][6][7] Derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][7][8][9]
Reactions of the Carboxylic Acid Group
The -COOH group is highly reactive and serves as a handle for derivatization.[1]
-
Esterification: Reaction with alcohols under acidic catalysis yields the corresponding esters.
-
Amidation: Conversion to an acid chloride (e.g., using thionyl chloride) followed by reaction with an amine produces amides.
-
Salt Formation: As an acid, it readily reacts with bases to form carboxylate salts.[1]
Reactions of the Benzothiophene Ring
The fused aromatic ring system is amenable to electrophilic aromatic substitution, allowing for further functionalization.[1][10] The directing effects of the fused thiophene ring and the deactivating carboxylic acid group will influence the position of substitution.
The diagram below illustrates the primary reactivity pathways for this molecule.
Caption: Key reactivity pathways of 1-Benzothiophene-5-carboxylic acid.
Experimental Protocols
General Synthesis Approach: Carboxylation of 1-Benzothiophene
While various specialized syntheses exist for benzothiophene derivatives, a common conceptual approach to this target molecule involves the direct carboxylation of the 1-benzothiophene starting material.[11] The following is a representative, generalized protocol.
Caption: Conceptual workflow for the synthesis of the target compound.
Methodology:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. The flask is charged with 1-benzothiophene and an anhydrous ether solvent (e.g., THF).
-
Metalation: The solution is cooled to a low temperature (e.g., -78 °C). A strong organolithium base, such as n-butyllithium, is added dropwise while maintaining the low temperature. The reaction is stirred for a period to ensure complete metalation.
-
Carboxylation: The reaction is quenched by the addition of an excess of solid carbon dioxide (dry ice). The mixture is allowed to slowly warm to room temperature.
-
Workup: Once at room temperature, the reaction is carefully quenched with a dilute aqueous acid (e.g., 1M HCl).
-
Purification: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is purified by recrystallization from an appropriate solvent system to yield pure 1-Benzothiophene-5-carboxylic acid.
Protocol: Fischer Esterification
This protocol outlines the synthesis of an ester derivative (e.g., methyl ester) from 1-Benzothiophene-5-carboxylic acid.
Methodology:
-
Reagents: In a round-bottomed flask, dissolve 1-Benzothiophene-5-carboxylic acid (1.0 equivalent) in a large excess of the desired alcohol (e.g., methanol).[12]
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the mixture.[12][13]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours.[12] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Workup: After cooling, the reaction mixture is transferred to a separatory funnel containing water.[12] The product is extracted into an organic solvent like dichloromethane or diethyl ether.[12][14]
-
Neutralization: The organic layer is washed sequentially with water, a dilute sodium bicarbonate solution (to remove unreacted acid), and finally with brine.[12][14]
-
Isolation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed via rotary evaporation to yield the crude ester.[14]
-
Purification: The crude product can be further purified by column chromatography or distillation.
General Protocol: ¹H NMR Analysis
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-Benzothiophene-5-carboxylic acid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).[15]
-
Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals to determine proton ratios. Analyze the chemical shifts and coupling constants to confirm the aromatic substitution pattern.[16] The carboxylic acid proton typically appears as a broad singlet between 10-12 ppm.[3]
Role in Drug Discovery & Development
The benzothiophene nucleus is a privileged scaffold in medicinal chemistry, present in several FDA-approved drugs like raloxifene and zileuton.[5][6][9] 1-Benzothiophene-5-carboxylic acid serves as a key starting material for creating libraries of novel derivatives. By modifying the carboxylic acid group and substituting the aromatic ring, chemists can modulate the compound's physicochemical properties (e.g., solubility, lipophilicity) and its pharmacological activity to target specific biological pathways, such as the RhoA/ROCK pathway in cancer.[17]
The following diagram illustrates the logical flow from this core scaffold to a potential drug candidate.
Caption: Role of the scaffold in a typical drug discovery workflow.
Conclusion
1-Benzothiophene-5-carboxylic acid is a fundamentally important building block in modern organic and medicinal chemistry.[1] Its well-defined chemical properties, dual points of reactivity, and the established biological significance of its derivatives make it a high-value intermediate for researchers in both academic and industrial settings.[1][5] A thorough understanding of its properties and reaction protocols is essential for leveraging its full potential in the development of novel therapeutics and functional materials.
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